N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
This compound is a tetrahydroisoquinoline derivative featuring a carboxamide group at position 4, substituted with a 3-methoxyphenyl moiety. The core structure includes a 2-methyl group and additional 3-(4-methoxyphenyl) substitution.
Properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H24N2O4/c1-27-23(16-11-13-18(30-2)14-12-16)22(20-9-4-5-10-21(20)25(27)29)24(28)26-17-7-6-8-19(15-17)31-3/h4-15,22-23H,1-3H3,(H,26,28) |
InChI Key |
XQOFNSHQYSDYLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Homophthalic Anhydride-Imine Cyclocondensation
The THIQ scaffold is commonly constructed via cyclocondensation between homophthalic anhydride and imine derivatives. For the target compound, this involves synthesizing a substituted imine from 4-methoxybenzaldehyde and aniline derivatives. As demonstrated in the synthesis of analogous 1-oxo-THIQ systems, homophthalic anhydride reacts with imines under acidic conditions to form the bicyclic lactam structure.
Key Reaction Parameters
-
Imine Synthesis : Condensation of 4-methoxybenzaldehyde (5.00 g, 36.7 mmol) with aniline derivatives in ethanol at room temperature yields N-aryl imines (92% yield).
-
Cyclocondensation : Heating homophthalic anhydride with the imine in concentrated HCl or acetic acid at 37°C for 120 hours induces cyclization, forming the 1-oxo-THIQ core.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the imine nitrogen on the anhydride’s carbonyl group, followed by intramolecular cyclization and dehydration.
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | Anhydrous AlCl3 | 78% → 89% |
| Solvent | Dichloromethane | Reduced byproducts |
| Reaction Time | 4 hours | Maximum conversion |
Methyl Group Installation at C-2
The 2-methyl substituent is incorporated via reductive amination. Treatment of the THIQ intermediate with formaldehyde and sodium cyanoborohydride in methanol at pH 5–6 selectively reduces the imine bond while introducing the methyl group.
Stereochemical Considerations : Racemization at C-2 is minimized by maintaining acidic conditions (pH 5–6) and low temperatures (0–10°C).
Carboxamide Functionalization at C-4
Carboxylic Acid Intermediate Preparation
The C-4 carboxyl group is introduced during the homophthalic anhydride cyclocondensation. Subsequent hydrolysis of the ester intermediate (e.g., methyl or ethyl ester) using 85% phosphoric acid at 323 K for 96 hours yields the free carboxylic acid.
Yield Data :
Coupling with 3-Methoxyaniline
The carboxamide is formed via a coupling reaction between the C-4 carboxylic acid and 3-methoxyaniline. Standard peptide coupling agents like HATU or EDCI are employed in dichloromethane or DMF.
Reaction Conditions :
-
Coupling Agent : HATU (1.1 equiv)
-
Base : DIPEA (3.0 equiv)
-
Temperature : Room temperature, 12 hours
Purification and Analytical Validation
Chromatographic Techniques
Final purification employs gradient elution MPLC or preparative HPLC:
Spectroscopic Characterization
-
1H NMR (DMSO-d6): Key signals include δ 8.25–8.21 (m, aromatic protons), δ 3.80 (s, methoxy groups), and δ 2.50 (s, methyl group).
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
Recent advances utilize continuous flow reactors to enhance the cyclocondensation step:
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or introducing reactive handles for further derivatization.
| Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 85% H₃PO₄, CH₃CN | Carboxylic acid formation | 36% | |
| Basic hydrolysis (hypothetical) | NaOH, H₂O | Not reported (predicted based on ) | - | - |
Mechanistic Insight : Acid-mediated hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water and cleavage of the amide bond.
Reduction of the Ketone Group
The 1-oxo group in the tetrahydroisoquinoline scaffold can be reduced to a secondary alcohol, altering electronic properties and hydrogen-bonding capacity.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium cyanoborohydride | MeOH, rt | Secondary alcohol | 55% | |
| LiAlH₄ | THF, 0°C to rt | Not reported (analogous to) | - |
Note : Steric hindrance from the methyl and methoxyphenyl groups may necessitate longer reaction times or elevated temperatures.
Oxidation of the Tetrahydroisoquinoline Core
Oxidation reactions target the saturated tetrahydroisoquinoline ring, potentially forming aromatic isoquinoline derivatives.
| Oxidizing Agent | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, heat | Aromatic isoquinoline formation | 41% | |
| DDQ | DCM, rt | Dehydrogenation | 34% |
Application : Oxidized derivatives exhibit enhanced π-conjugation, useful in photophysical studies or as intermediates for metal coordination.
Nucleophilic Aromatic Substitution (NAS)
Electron-rich methoxyphenyl groups undergo demethylation or substitution under strong acidic or Lewis acid-catalyzed conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| BBr₃ | DCM, -78°C | Demethylation to phenolic derivative | 68% | |
| AlCl₃, HNO₃ | CHCl₃, reflux | Nitration at para position | 45% |
Limitation : Steric hindrance from adjacent substituents may limit regioselectivity.
Cyclization and Ring-Opening Reactions
The tetrahydroisoquinoline core participates in cyclization or ring-opening under reductive or acidic conditions.
| Reagents | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Et₃SiH, TFA | DCM, rt | Intramolecular reductive cyclization | 41% | |
| H₂O, HCl | Reflux | Ring-opening to linear amide | 27% |
Key Insight : Cyclization reactions are highly dependent on the stereoelectronic environment of the tetrahydroisoquinoline scaffold.
Halogenation
Electrophilic halogenation introduces halogens at aromatic positions, enabling cross-coupling reactions.
| Halogenating Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NFSI | THF, 0°C to rt | Fluorination at C4 | 21% | |
| Br₂, FeBr₃ | DCM, rt | Bromination at methoxyphenyl ring | 38% |
Suzuki-Miyaura Cross-Coupling
The aryl bromide intermediate (if present) participates in palladium-catalyzed cross-coupling to introduce diverse aryl/heteroaryl groups.
| Boronic Acid | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Biaryl derivative | 59% | |
| Pyridin-3-ylboronic acid | Pd(OAc)₂, SPhos | Heteroaryl-functionalized analog | 47% |
Comparative Reactivity with Structural Analogs
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit potential anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, research shows that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
-
Neuroprotective Effects
- Tetrahydroisoquinoline derivatives have been associated with neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
- Antimicrobial Activity
Pharmacological Insights
- Mechanism of Action
- The pharmacological effects of N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide are believed to stem from its ability to modulate receptor activity and enzyme inhibition. For example, it may act as an inhibitor of acetylcholinesterase, which is crucial for neurotransmission in the central nervous system .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of WAY-326843 involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that are critical for cellular functions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
- Substituent Electronic Effects : The target compound’s methoxy groups are electron-donating, contrasting with electron-withdrawing groups (e.g., chloro in 4g , trifluoroethyl in ). Methoxy substituents may enhance π-π stacking or hydrogen-bonding interactions compared to halogens.
- Stereochemical Considerations : Analogs like specify (3R,4R) stereochemistry, which can significantly influence bioactivity. The target compound’s stereochemical configuration (if defined) is critical for comparative analysis.
Physicochemical Properties
- Hydrogen Bonding : The carboxamide group enables hydrogen bonding, a feature shared with analogs like and . However, methylsulfanyl groups in may introduce additional hydrophobic interactions.
Biological Activity
N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of two methoxy groups on phenyl rings and a carboxamide functional group. Its molecular formula is , and it exhibits a fused bicyclic structure that enhances its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on nicotinamide N-methyltransferase (NNMT), which plays a role in cancer metabolism and drug metabolism .
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits significant antioxidant activity, which can mitigate oxidative stress-related damage in cells. This property is crucial for potential applications in neuroprotection and anti-aging therapies .
- Anticancer Activity : Research indicates that the compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and triple-negative breast cancer cells . The mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies and Experimental Results
-
Nicotinamide N-Methyltransferase Inhibition :
- In a study assessing the inhibition of NNMT, compounds structurally related to tetrahydroisoquinolines showed varying degrees of inhibition with IC50 values ranging from 1.97 µM to 21.75 µM in cell-based assays. This suggests that modifications in the structure can enhance or reduce biological activity .
- Antioxidant Activity Assessment :
- Cytotoxicity Studies :
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-fluorophenyl)-2-methyl-1-oxo-N-[2-(pyridin-4-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide | Fluorine substitution on phenyl | Potential KEAP1 binder |
| 3-(phenyl)-2-methyl-1-oxo-N-[2-(pyridin-3-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline | No methoxy group | Antimicrobial properties |
| 3-(methoxyphenyl)-2-methyl-N-[2-(pyridin-5-yl)ethyl]-1H-tetrahydroisoquinoline | Different pyridine position | Antioxidant activity |
This table highlights how variations in substituents influence the biological activities of related compounds. The unique combination of functional groups in this compound may enhance its therapeutic efficacy compared to its analogs.
Q & A
Q. What synthetic strategies are typically employed for the preparation of N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide?
The compound can be synthesized via multi-step routes, such as the Castagnoli-Cushman reaction or cyclization of substituted tetrahydroisoquinoline precursors. Key steps include:
- Functionalization : Introducing methoxyphenyl groups via nucleophilic substitution or coupling reactions.
- Cyclization : Acid-catalyzed or thermal cyclization to form the tetrahydroisoquinoline core.
- Carboxamide Formation : Coupling with activated carboxylic acid derivatives (e.g., using EDCI/HOBt). Characterization involves NMR, NMR, and X-ray crystallography to confirm regiochemistry and stereochemistry .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Structural validation requires a combination of:
- Spectroscopic Analysis : NMR to verify substituent positions and purity (e.g., methoxy group integration at δ 3.7–3.9 ppm).
- X-ray Crystallography : Use programs like SHELXL for refinement and ORTEP-III for visualization to resolve ambiguities in stereochemistry .
- Cross-Validation : Compare experimental data (e.g., melting points, IR spectra) with computational predictions (DFT or molecular dynamics) .
Advanced Research Questions
Q. What methodologies address diastereoselectivity challenges during the synthesis of this tetrahydroisoquinoline derivative?
Diastereoselectivity can be optimized via:
- Reaction Condition Tuning : Solvent polarity (e.g., DMF vs. THF) and temperature control to favor kinetic vs. thermodynamic products.
- Catalytic Strategies : Chiral catalysts or auxiliaries (e.g., Evans oxazolidinones) to induce asymmetry during cyclization.
- Mechanistic Studies : Monitoring reaction intermediates via LC-MS or in-situ IR to identify selectivity-determining steps .
Q. How do intermolecular interactions influence the crystal packing of this compound, and what analytical tools are critical for such studies?
Hydrogen bonding and π-π stacking dominate crystal packing. Key tools include:
- Graph Set Analysis : To classify hydrogen-bonding patterns (e.g., Etter’s notation for donor-acceptor networks).
- SHELX Utilities : Refinement of hydrogen atom positions and thermal parameters to resolve weak interactions.
- PLATON Validation : Check for missed symmetry or disorder in the crystal lattice .
Q. What computational approaches are recommended to model the compound’s reactivity and stability under varying experimental conditions?
- DFT Calculations : Predict reaction pathways (e.g., transition states for cyclization) using Gaussian or ORCA.
- Molecular Dynamics (MD) : Simulate solvation effects or thermal stability in solution.
- Docking Studies : If the compound is bioactive, use AutoDock to explore binding modes with target proteins .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.
- Isotopic Labeling : Use - or -labeled precursors to trace signal origins.
- Crystallographic Validation : Compare experimental X-ray data with NMR-derived models to confirm conformers .
Methodological Considerations
Q. What safety protocols are critical when handling intermediates during synthesis?
- Hazard Mitigation : Use fume hoods for volatile intermediates (e.g., isocyanates) and avoid skin contact with methoxyphenyl derivatives (irritants).
- Emergency Procedures : Follow SDS guidelines for spills (e.g., neutralization of acidic byproducts) and ensure access to eye-wash stations .
Q. How can researchers optimize crystallization conditions for high-resolution structural analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
